molecular formula C8H14O B6589184 2,2-dimethyl-4-methylideneoxane CAS No. 62913-30-8

2,2-dimethyl-4-methylideneoxane

Cat. No.: B6589184
CAS No.: 62913-30-8
M. Wt: 126.20 g/mol
InChI Key: SYWFPHXAKJTWQT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-methylideneoxane is a cyclic ether compound characterized by its unique structure, which includes a six-membered ring with two methyl groups and a methylene group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-methylideneoxane can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable dehydrating agent under controlled conditions. This reaction typically requires the use of a catalyst, such as aluminum isopropoxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate green chemistry principles, such as solvent-free synthesis and the use of environmentally benign catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-methylideneoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-4-methylideneoxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-methylideneoxane involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates, which can interact with other molecules to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-methylideneoxane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

62913-30-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-dimethyl-4-methylideneoxane

InChI

InChI=1S/C8H14O/c1-7-4-5-9-8(2,3)6-7/h1,4-6H2,2-3H3

InChI Key

SYWFPHXAKJTWQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CCO1)C

Purity

95

Origin of Product

United States

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